Myricitrin dihydrate, AldrichCPR

Description

Evolution of Myricitrin (B1677591) Dihydrate Research Paradigms

The scientific inquiry into myricitrin has evolved considerably over the years. Initially, research was primarily focused on phytochemistry, which involved the isolation and structural elucidation of myricitrin from its natural sources. researchgate.net It is abundantly distributed in the root bark of plants like Myrica cerifera and Myrica esculenta, as well as in Ampelopsis grossedentata. researchgate.net Early studies concentrated on identifying its presence in various plant species and understanding its basic chemical properties.

The research paradigm then shifted towards cataloging its wide-ranging biological activities. A significant body of work has established myricitrin's potent anti-oxidative and anti-inflammatory effects. researchgate.net This foundational research paved the way for more targeted investigations into its therapeutic potential for specific conditions. For instance, studies have explored its role in neuroprotection, cardiovascular health, and as an anti-nociceptive agent. researchgate.netrsc.org The focus was on in vitro and in vivo models to understand how myricitrin could protect various cells from injury. researchgate.net

More recent research has adopted a mechanistic approach, seeking to understand the molecular pathways through which myricitrin exerts its effects. For example, investigations have delved into its ability to modulate signaling pathways, such as its interaction with human serum albumin (HSA) and its influence on enzyme activity like monoamine oxidase (MAO). researchgate.netrsc.org This evolution signifies a move from descriptive studies to hypothesis-driven research aimed at understanding the compound's specific interactions within biological systems. The development of synthetic derivatives of its aglycone, myricetin (B1677590), also highlights a paradigm shift towards enhancing its natural properties for potential pharmaceutical applications. mdpi.comnih.gov

| Parameter | Details | References |

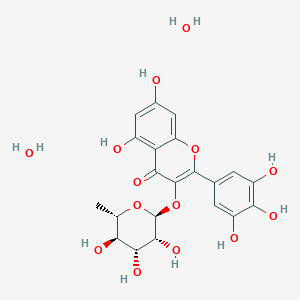

| Chemical Name | Myricetin 3-O-α-L-rhamnopyranoside | sigmaaldrich.com |

| Synonyms | 3,3′,4′,5,5′,7-Hexahydroxyflavone 3-O-rhamnoside, Myricitroside | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₀O₁₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 464.38 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Light yellow powder | sigmaaldrich.com |

Current Frontiers and Unexplored Avenues in Myricitrin Dihydrate Investigation

Current research on myricitrin is focused on overcoming its limitations and exploring novel therapeutic applications. A major frontier is addressing its poor stability and low bioavailability. researchgate.netnih.gov Studies have shown that myricitrin is stable in acidic conditions, similar to the stomach, but degrades in the neutral pH of the intestines, which could limit its absorption and efficacy. nih.gov This has spurred investigations into novel delivery systems and chemical modifications to enhance its stability and bioavailability. For example, the biosynthesis of myricetin glycosides is being explored to significantly improve water solubility. nih.gov

The exploration of myricitrin's therapeutic potential in complex diseases represents another significant frontier. While its antioxidant and anti-inflammatory properties are well-documented, researchers are now investigating its role in metabolic disorders and bone health. researchgate.net Recent studies suggest myricitrin may improve insulin (B600854) sensitivity and glucose homeostasis, indicating potential as a therapeutic candidate for type 2 diabetes. researchgate.net Furthermore, research has demonstrated its effectiveness in promoting bone formation and reducing bone resorption, opening up possibilities for its use in conditions like periodontitis, particularly in immunocompromised individuals. nih.gov

| Research Area | Key Findings & Directions | References |

| Bioavailability | Poor stability in intestinal pH is a key challenge. Research is focused on developing more stable derivatives and delivery systems. | researchgate.netnih.govresearchgate.net |

| Metabolic Diseases | Shown to improve glucose homeostasis and insulin sensitivity in animal models. | researchgate.net |

| Bone Health | Demonstrates potential in promoting bone formation and reducing resorption. | researchgate.netnih.gov |

| Neurodegenerative Diseases | Inhibits MAO in the brain and elevates dopamine (B1211576) levels, suggesting therapeutic potential for Parkinson's disease. | rsc.org |

| Chemical Synthesis | Active research into synthesizing derivatives of its aglycone, myricetin, to create novel compounds with enhanced activities for pharmaceutical and agricultural use. | mdpi.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H24O14 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate |

InChI |

InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17+,18+,21-;;/m0../s1 |

InChI Key |

PBZXYSXSVUPBFR-FWTKHYHTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |

Origin of Product |

United States |

Origin, Biosynthesis, and Natural Abundance of Myricitrin Dihydrate

Botanical Sources and Ecogeographical Distribution of Myricitrin (B1677591) Dihydrate

Myricitrin and its aglycone, myricetin (B1677590), are found in a wide array of plant species across various families and geographical locations. nih.govresearchgate.net The compound was first identified in plants from the Myricaceae family. nih.gov Its distribution is widespread, with notable concentrations in fruits, vegetables, herbs, and teas. nih.govresearchgate.net

Key botanical sources are found within the Myricaceae, Polygonaceae, Anacardiaceae, Primulaceae, and Pinaceae families. nih.govresearchgate.net Specific plants known to contain myricitrin include Myrica esculenta (Box Myrtle) and Myrica gale (Bog Myrtle). sigmaaldrich.com The aglycone, myricetin, is abundant in black currants, grapes, cranberries, blueberries, and various herbs. nih.gov For instance, the concentration of myricetin in cranberries can be as high as 6600 mg/100g and 5700 mg/100g in dock. nih.gov Red wine grapes (Vitis vinifera L.) are also a significant source of myricetin glycosides. nih.gov

The ecogeographical distribution is extensive, reflecting the wide range of host plants. These plants are found in diverse climates, from the temperate regions where grapes and berries thrive to the specific habitats of Myrica species.

Table 1: Selected Botanical Sources of Myricitrin and its Aglycone, Myricetin

| Family | Genus/Species | Common Name | Compound Found |

|---|---|---|---|

| Myricaceae | Myrica esculenta, Myrica gale | Box Myrtle, Bog Myrtle | Myricitrin sigmaaldrich.com |

| Polygonaceae | Polygonum bellardii | Myricetin nih.gov | |

| Anacardiaceae | Anacardium, Mangifera | Cashew, Mango | Myricetin nih.gov |

| Primulaceae | Marantodes pumilum | Kacip Fatimah | Myricetin nih.gov |

| Ericaceae | Vaccinium spp. | Cranberry, Blueberry | Myricetin nih.gov |

| Grossulariaceae | Ribes nigrum | Black Currant | Myricetin nih.gov |

Microbial and Fungal Bioproduction Pathways of Myricitrin Dihydrate

While myricitrin is primarily sourced from plants, research into microbial and fungal bioproduction offers a potential alternative for its synthesis. The focus has been on using genetically engineered microorganisms to produce specific flavonoid glycosides.

A notable example is the use of engineered Escherichia coli to synthesize myricetin glycosides. nih.gov Although the direct microbial production of myricitrin (myricetin 3-O-rhamnoside) is not extensively documented, the synthesis of a similar compound, myricetin 3-O-galactoside, has been successfully demonstrated. nih.gov This process involves creating a whole-cell biocatalyst. Researchers engineered an E. coli chassis strain capable of producing the necessary sugar donor, in this case, UDP-D-galactose (UDP-Gal). nih.gov This was achieved by introducing genes for sucrose (B13894) synthase and UDP-glucose 4-epimerase into the bacterium. nih.gov

Subsequently, a gene encoding a flavonol 3-O-galactosyltransferase was introduced into the chassis. nih.gov This engineered strain could then convert exogenously supplied myricetin into myricetin 3-O-galactoside. nih.gov This "proof-of-concept" demonstrates that microbial systems can be designed for the glycosylation of myricetin. A similar pathway could theoretically be constructed for myricitrin production by engineering a microbial strain to produce the sugar donor UDP-rhamnose and introducing a specific rhamnosyltransferase capable of attaching the rhamnose moiety to the 3-hydroxyl group of myricetin.

Enzymatic and Genetic Aspects of Myricitrin Dihydrate Biosynthesis

The biosynthesis of myricitrin in plants is a multi-step process that follows the well-established phenylpropanoid and flavonoid pathways. The synthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.

This precursor enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI). Naringenin is a key intermediate that is subsequently hydroxylated and converted into the flavonol myricetin. The key hydroxylation steps that differentiate the pathway to myricetin are catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H).

The final step in myricitrin biosynthesis is the specific glycosylation of the myricetin aglycone. A rhamnose sugar molecule is transferred from a sugar donor, UDP-L-rhamnose, to the 3-hydroxyl group of myricetin. This reaction is catalyzed by a specific UDP-rhamnose:flavonol-3-O-rhamnosyltransferase (3-RhaT). The availability and specificity of this enzyme are critical in determining the final accumulation of myricitrin in a plant.

Table 2: Key Enzymes in the Biosynthesis of Myricitrin

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol (B1209521). |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Converts dihydrokaempferol to dihydromyricetin (B1665482). |

| Flavonol synthase | FLS | Oxidizes dihydromyricetin to myricetin. |

Environmental Factors Influencing Myricitrin Dihydrate Accumulation in Natural Systems

The accumulation of flavonoids, including myricitrin, in plants is not static but is significantly influenced by a variety of external environmental factors. These compounds play roles in protecting the plant from biotic and abiotic stresses, and their synthesis is often upregulated in response to challenging conditions.

Studies have shown that factors such as light intensity (especially UV radiation), temperature, water availability, and nutrient levels can modulate flavonoid biosynthesis. For example, higher latitudes, which are associated with different light conditions, can affect flavonoid production in plants. medicine.dp.ua

A study on Polygonum weyrichii (Weyrich's knotweed) growing in the Murmansk region demonstrated that environmental conditions directly impact flavonoid content. medicine.dp.ua The research revealed that the deterioration of external conditions acts as a stimulant for the synthesis of these compounds. medicine.dp.uamedicine.dp.ua The highest concentrations of flavonoids in the leaves and inflorescences were observed at different points in the growing season, suggesting a dynamic response to environmental cues. medicine.dp.ua This indicates that stressful conditions, such as those found in industrially developed or climatically extreme areas, can lead to higher accumulation of flavonoids in plant tissues as a defense mechanism. medicine.dp.ua These findings suggest that the concentration of myricitrin in a given plant source can vary significantly depending on the geographical location and the specific environmental pressures it experiences during its growth cycle.

Advanced Methodologies for Isolation, Purification, and Enrichment of Myricitrin Dihydrate

Chromatographic Techniques for Myricitrin (B1677591) Dihydrate Separation

Chromatography remains a cornerstone for the purification of natural products. For Myricitrin dihydrate, a multi-step chromatographic approach is often employed, combining different techniques to progressively remove impurities and isolate the target compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used as a final polishing step in purification protocols. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process significant quantities of material. In the isolation of myricitrin from Daebong persimmon peel, a crude fraction was first subjected to column chromatography before being purified by preparative HPLC to yield the pure compound. nih.govmdpi.com The system typically employs a C18 column, which separates compounds based on their hydrophobicity. nih.gov By using a precisely controlled mobile phase, often a gradient of solvents like acetonitrile (B52724) and water, preparative HPLC can separate myricitrin from closely related flavonoids that were not removed in previous chromatographic steps. nih.govuq.edu.au

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of target compounds. uq.edu.au This technique has been successfully applied to the preparative isolation of myricitrin. mdpi.com High-speed counter-current chromatography (HSCCC), a type of CCC, utilizes a strong centrifugal field to hold a liquid stationary phase within a column while a liquid mobile phase is pumped through it. mdpi.com

In one study, HSCCC was used to separate and purify myricitrin from a crude extract of bayberry tree bark. mdpi.com A two-phase solvent system composed of n-hexane–ethyl acetate (B1210297)–methanol (B129727)–water was selected to achieve optimal separation. mdpi.com This one-step HSCCC operation, followed by a cleanup step with Sephadex LH-20 chromatography, yielded myricitrin with a purity of 98.5%. mdpi.com The advantage of HSCCC lies in its high sample recovery and its ability to handle large quantities of crude extract, making it a powerful tool for preparative-scale purification. uq.edu.aumdpi.com

Silica (B1680970) gel and Octadecylsilane (ODS) column chromatography are fundamental, widely used techniques for the initial fractionation of crude plant extracts. nih.govnih.gov Silica gel is a polar stationary phase, separating compounds based on their polarity; more polar compounds are retained longer on the column. Elution is typically performed using a gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) and methanol. nih.govsigmaaldrich.com

Following an initial separation on silica gel, fractions enriched with myricitrin are often further purified using ODS column chromatography. nih.gov ODS, also known as C18, is a nonpolar (reversed-phase) stationary phase. aidic.it It separates compounds based on hydrophobicity, with more hydrophobic molecules having stronger interactions with the stationary phase. This sequential use of polar (silica gel) and nonpolar (ODS) column chromatography effectively removes a wide range of impurities from the extract before final purification steps like preparative HPLC. nih.govmdpi.com For instance, an ethyl acetate fraction of persimmon peel extract was first subjected to silica gel chromatography, and the resulting active fraction was then further isolated using an ODS column. nih.gov

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size). ub.eduacs.org The stationary phase consists of porous beads. acs.org Larger molecules are "excluded" from the pores and thus travel a shorter path, eluting from the column first. acs.orgmdpi.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. acs.org

This technique is particularly useful for separating flavonoids from other classes of compounds with significantly different molecular sizes, such as polymers or small molecules. mdpi.comnih.gov In the context of myricitrin purification, gel filtration chromatography using Sephadex LH-20 is often used as a cleanup step. mdpi.comfao.org For example, after an initial separation by HSCCC, the myricitrin-containing fraction was further purified on a Sephadex LH-20 column to remove remaining impurities, yielding a highly pure product. mdpi.com Similarly, fractions obtained from flash chromatography were purified on Sephadex LH-20 columns using methanol as the eluent to obtain pure myricitrin. fao.org

Table 1: Summary of Chromatographic Techniques for Myricitrin Dihydrate Purification

| Technique | Principle of Separation | Role in Purification | Stationary Phase Example | Mobile Phase Example | Reference(s) |

|---|---|---|---|---|---|

| Preparative HPLC | Adsorption/Partition (Hydrophobicity) | Final purification ("polishing") | C18 (ODS) | Gradient of acetonitrile and water | nih.gov, uq.edu.au, mdpi.com |

| Countercurrent Chromatography (CCC/HSCCC) | Liquid-liquid partitioning | Preparative isolation from crude extract | Support-free liquid stationary phase | n-hexane–ethyl acetate–methanol–water | mdpi.com, uq.edu.au, researchgate.net |

| Silica Gel Chromatography | Adsorption (Polarity) | Initial fractionation of crude extract | Silica gel | Gradient of chloroform and methanol | nih.gov, nih.gov, sigmaaldrich.com |

| ODS Column Chromatography | Partition (Hydrophobicity) | Intermediate purification | Octadecylsilane (C18) | Methanol-water mixtures | nih.gov, aidic.it |

| Size-Exclusion Chromatography (Gel Filtration) | Molecular size | Cleanup of fractions | Sephadex LH-20 | Methanol | mdpi.com, fao.org |

Membrane-Based Separation Processes for Myricitrin Dihydrate Enrichment

Membrane-based separation is an energy-efficient technology that fractionates molecules based on size and molecular weight using semi-permeable membranes. fao.orgscielo.br Processes like ultrafiltration (UF) and nanofiltration (NF) are particularly suited for the enrichment of flavonoids like myricitrin from crude extracts. aidic.itfao.org These pressure-driven processes avoid the use of harsh chemicals and high temperatures, preserving the integrity of thermolabile compounds.

Ultrafiltration membranes, with molecular weight cut-offs (MWCO) typically ranging from 1 to 100 kDa, can be used as a pre-treatment step. sigmaaldrich.comaidic.it This step effectively removes high molecular weight macromolecules such as proteins and polysaccharides from the extract, producing a clarified permeate enriched in smaller molecules, including myricitrin. aidic.it

The clarified permeate can then be processed by nanofiltration. NF membranes have a smaller pore size (MWCO typically 100-2000 Da) and are highly effective at separating low-molecular-weight compounds like flavonoids from sugars, salts, and water. Given that the molecular weight of myricitrin is approximately 464.38 g/mol (0.464 kDa), NF membranes with an appropriate MWCO (e.g., 0.25-0.4 kDa) can effectively retain and concentrate the flavonoid in the retentate stream, while allowing smaller molecules to pass through into the permeate. uq.edu.au This integrated membrane approach allows for the efficient concentration and partial purification of myricitrin prior to final chromatographic polishing. mdpi.com

Table 2: Application of Membrane Processes in Flavonoid Enrichment

| Membrane Process | Typical MWCO | Function | Outcome for Myricitrin-Containing Extract | Reference(s) |

|---|---|---|---|---|

| Microfiltration (MF) | > 0.1 µm | Clarification | Removal of suspended solids and cell debris | fao.org, |

| Ultrafiltration (UF) | 1 - 100 kDa | Pre-fractionation | Removal of large polymers (proteins, polysaccharides); Myricitrin passes into permeate | , aidic.it |

| Nanofiltration (NF) | 100 - 2000 Da | Concentration & Enrichment | Retention and concentration of Myricitrin; Removal of sugars, salts, and water | , mdpi.com, |

| Reverse Osmosis (RO) | < 100 Da | Water Removal | Concentration of all solutes, including Myricitrin | fao.org, |

Advanced Extraction Technologies for Myricitrin Dihydrate

The efficiency of the initial extraction step is critical for maximizing the final yield of myricitrin. Advanced technologies have been developed to enhance the extraction process, often offering higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, causing cell rupture and enhancing the release of target compounds into the solvent. This technique has been successfully applied to extract flavonoids, including myricetin (B1677590) (the aglycone of myricitrin), from various plant sources.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the penetration of the solvent and the release of intracellular compounds. UAE has been optimized for the simultaneous extraction of myricetin and dihydromyricetin (B1665482), demonstrating its effectiveness for this class of flavonoids. An optimal extraction of myricetin was achieved using 60% ethanol (B145695) at 40°C with an ultrasonic power of 180 W.

Deep Eutectic Solvent (DES) extraction is an innovative and green technology that uses solvents formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., oxalic acid). These solvents are often biodegradable, have low toxicity, and can be highly effective in extracting phenolic compounds. An ultrasonic-assisted DES extraction method was optimized for myricetin, with a choline chloride–oxalic acid system yielding excellent results.

Table 3: Advanced Extraction Technologies for Myricitrin and Related Flavonoids

| Technology | Principle | Key Parameters | Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Dielectric heating of solvent and plant matrix | Microwave power, temperature, time, solvent-to-material ratio | Reduced extraction time, lower solvent consumption | |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Ultrasonic power, frequency, temperature, time, solvent type | High efficiency at lower temperatures, improved mass transfer | , |

| Deep Eutectic Solvent (DES) Extraction | Use of a novel class of green solvents with strong solvating power | DES composition, water content, temperature, time, liquid-to-solid ratio | High extraction efficiency, low toxicity, environmentally friendly | , |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| Myricitrin |

| Myricitrin dihydrate |

| Myricetin |

| Luteolin |

| Eriodictyol |

| 5,7-dihydroxychromone |

| Protocatechuic acid |

| Caffeic acid |

| 4-hydroxybenzoic acid |

| Dihydromyricetin |

| 3,5-di-O-Methyl Gossypetin |

| Acetonitrile |

| Chloroform |

| Methanol |

| n-hexane |

| Ethyl acetate |

| Choline chloride |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green and innovative technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov When a substance is heated and pressurized beyond its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. youtube.comnih.gov This state allows for efficient penetration into the plant matrix (gas-like property) and high solvating power (liquid-like property). youtube.comnih.gov

For the extraction of moderately polar flavonoids like myricitrin, pure supercritical CO₂ is often insufficient due to its non-polar nature. Therefore, a polar co-solvent, or modifier, such as ethanol or methanol, is typically added to the supercritical CO₂. nih.gov This addition increases the polarity of the fluid, significantly enhancing its ability to dissolve and extract the target flavonoid. youtube.com The key advantages of SFE include the use of a non-toxic, inexpensive, and easily removable solvent (CO₂), and the ability to operate at low temperatures, which prevents the degradation of thermolabile compounds like myricitrin. youtube.comtandfonline.comrsc.org

The efficiency of SFE is influenced by several operational parameters. Pressure and temperature are critical; increasing pressure at a constant temperature generally increases the fluid's density and solvating power, leading to higher extraction yields. nih.govresearchgate.net However, the effect of temperature can be complex, as it can also decrease the fluid's density. Finding the optimal balance is crucial. Other factors include the particle size of the raw material, CO₂ flow rate, and the percentage of the co-solvent. nih.govyoutube.com

Table 1: Optimized SFE Conditions for Flavonoid Extraction from Various Plant Sources

| Parameter | Hops (Humulus lupulus L.) nih.gov | Pueraria lobata researchgate.net |

| Pressure | 25 MPa | 20.04 MPa |

| Temperature | 50 °C | 50.24 °C |

| Co-solvent | 80% Ethanol | Not Specified |

| Co-solvent Amount | 50% (ratio to material) | 181.24 ml |

| Result | Max flavonoid yield (7.8 mg/g) | Highest flavonoid yield |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced technique that employs conventional solvents at elevated temperatures and pressures. researchgate.netcsic.es By keeping the solvent in a liquid state above its atmospheric boiling point, PLE enhances extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity and surface tension. csic.esmdpi.com This allows for faster and more exhaustive extractions with significantly lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction. nih.gov

PLE is highly versatile due to the wide range of applicable solvents, including "green" solvents like water and ethanol. csic.es For extracting flavonoids, hydroethanolic solutions are commonly used. mdpi.commdpi.com The process is typically automated, improving reproducibility. csic.es Key parameters that are optimized include temperature, solvent composition, static extraction time, and the number of extraction cycles. mdpi.com Research has shown that PLE can yield extracts with high concentrations of phenolic compounds, including myricetin (the aglycone of myricitrin), from various plant materials. mdpi.comnih.gov

Table 2: PLE Conditions for Polyphenol Extraction from Plant Leaves

| Parameter | Laurus nobilis L. (Laurel) mdpi.com | Moringa oleifera nih.gov |

| Solvent | 50% Ethanol | 50% and 70% Ethanol |

| Temperature | 150 °C | Not specified for PLE |

| Static Time | 5 min | Not specified for PLE |

| Cycles | 1 | Not specified for PLE |

| Result | Optimal yield of 29 polyphenols | High TPC and flavonoid content |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a green and efficient method that utilizes specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, hemicellulose, and pectin. mdpi.com This enzymatic degradation facilitates the release of intracellular bioactive compounds, including flavonoids like myricitrin, into the extraction solvent. mdpi.com Common enzymes used include cellulases, pectinases, and hemicellulases. mdpi.com

EAE is considered an environmentally friendly alternative as it operates under mild conditions of temperature and pH, reducing energy consumption and minimizing the degradation of sensitive compounds. mdpi.com It can be combined with other methods, such as ultrasound-assisted extraction (EAUE), to further enhance extraction yields. mdpi.com The combination of enzymes can have a synergistic effect, leading to a more complete breakdown of the cell wall and higher recovery of target molecules. The choice of enzymes, enzyme concentration, incubation time, and temperature are critical parameters to optimize for maximum extraction efficiency. mdpi.com

Crystallization Strategies for High Purity Myricitrin Dihydrate

Following extraction, crystallization is a crucial step for achieving high-purity myricitrin dihydrate. The inherent low aqueous solubility of myricitrin and its aglycone, myricetin, presents a significant challenge. nih.govnih.gov Advanced crystallization strategies aim to overcome this by producing stable, high-purity crystalline forms.

One key strategy is co-crystallization , which involves combining the active pharmaceutical ingredient (API), in this case, myricetin, with a pharmaceutically acceptable coformer in a specific stoichiometric ratio within a crystal lattice. nih.govnih.gov This technique can significantly alter the physicochemical properties of the flavonoid without changing its chemical structure. researchgate.net Studies have successfully produced myricetin-proline and myricetin-caffeine co-crystals. nih.govresearchgate.net The formation of these co-crystals was shown to be a spontaneous and exothermic process, driven by supramolecular interactions like hydrogen bonds between myricetin and the coformer. nih.govresearchgate.net A significant outcome of this strategy is the enhancement of dissolution efficiency and oral bioavailability, which was increased by approximately 3.03 times for myricetin-proline cocrystals compared to pure myricetin. nih.gov

Another approach involves the careful control of solvent systems and conditions to produce different solid-state forms, such as hydrates and polymorphs. Research on myricetin has identified at least two hydrate (B1144303) forms and two metastable anhydrous forms. nih.gov Slurrying in different solvent mixtures (e.g., ethanol-water) at controlled temperatures can be used to determine the most thermodynamically stable crystal form. acs.org Furthermore, techniques like anti-solvent recrystallization, where a compound is dissolved in a good solvent and then precipitated by adding a poor solvent (an anti-solvent), can be employed to obtain purified flavonoid glycosides. researchgate.net The resulting crystal form can be characterized using methods like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform-Infrared Spectroscopy (FT-IR). nih.govacs.org

Bio-affinity Purification Methods for Myricitrin Dihydrate

Bio-affinity purification methods leverage highly specific binding interactions between a target molecule and a ligand immobilized on a stationary phase. While traditional chromatography methods like column chromatography with silica gel or Sephadex LH-20 are effective for purifying myricitrin, bio-affinity techniques offer superior selectivity. tandfonline.comnih.gov

A prominent and highly specific technique in this category is the use of Molecularly Imprinted Polymers (MIPs) . MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target molecule in shape, size, and functional group orientation. nih.govmdpi.com They are created by polymerizing functional monomers and a cross-linker around a template molecule (in this case, myricetin). rsc.orgnih.gov After polymerization, the template is removed, leaving behind specific binding cavities. These MIPs can then be used as a solid-phase extraction (SPE) sorbent to selectively capture myricetin or myricitrin from complex extracts. nih.govnih.gov Studies have demonstrated the successful synthesis of MIPs for myricetin, showing high adsorption ability and selectivity, with recovery rates from herbal sources ranging from 79.82% to 84.32%. nih.gov Magnetic MIPs have also been developed, simplifying the separation process through the use of an external magnetic field. nih.govrsc.org

Another potential, though less documented for myricitrin specifically, is Immunoaffinity Chromatography (IAC) . This powerful technique uses antibodies immobilized on a chromatographic support as the stationary phase. nih.govcreative-proteomics.comnih.gov The high specificity of the antibody-antigen interaction allows for the selective capture of a target analyte from a complex mixture with high purity. nih.govcreative-proteomics.com The process involves loading the sample onto the column, washing away unbound components, and then eluting the purified target by changing conditions (e.g., pH) to disrupt the antibody-antigen binding. creative-proteomics.com While IAC is widely used for proteins and other biomolecules, its application for small molecules like flavonoids would require the development of specific monoclonal or polyclonal antibodies against myricitrin. nih.gov

Synthetic Chemistry and Structural Modification of Myricitrin Dihydrate and Its Analogs

Total Synthesis Approaches for Myricitrin (B1677591) Dihydrate

The total synthesis of myricitrin dihydrate, a complex flavonoid glycoside, presents a significant challenge to synthetic chemists. While myricitrin is readily available from various plant sources, its total synthesis is a critical endeavor for establishing a reliable and scalable production method independent of natural resources. A common strategy for the synthesis of flavonoid glycosides like myricitrin involves a convergent approach: the synthesis of the aglycone (myricetin) and the carbohydrate moiety (rhamnose) separately, followed by a crucial glycosylation step.

The synthesis of the myricetin (B1677590) aglycone can be achieved through various established methods for flavonol synthesis. One classical approach is the Allan-Robinson synthesis, which involves the condensation of a hydroxyacetophenone with an aromatic anhydride to form a flavone, which can then be further functionalized. Another versatile method is the Auwers flavone synthesis, which proceeds via an intermediate hydroxychalcone.

Once the myricetin aglycone is obtained, the subsequent regioselective glycosylation at the 3-hydroxyl position is a key step. This is often complicated by the presence of multiple hydroxyl groups on the myricetin scaffold. To achieve the desired regioselectivity, protecting group strategies are typically employed to mask the other hydroxyl groups, leaving the 3-OH group available for glycosylation. The protected myricetin is then reacted with a suitable rhamnosyl donor, such as a rhamnosyl bromide or trichloroacetimidate, under the promotion of a Lewis acid or a heavy metal salt. The final step involves the deprotection of the hydroxyl groups to yield myricitrin. The dihydrate form is typically obtained through crystallization from aqueous solvents.

Table 1: Key Steps in a Hypothetical Total Synthesis of Myricitrin

| Step | Description | Key Reagents and Conditions |

| 1. Myricetin Synthesis | Construction of the flavonol backbone. | Allan-Robinson or Auwers synthesis from appropriate precursors. |

| 2. Protection of Myricetin | Masking of hydroxyl groups to ensure regioselective glycosylation. | Benzyl, silyl, or other suitable protecting groups. |

| 3. Rhamnosylation | Glycosidic bond formation between protected myricetin and rhamnose. | Activated rhamnosyl donor (e.g., rhamnosyl bromide), Lewis acid catalyst. |

| 4. Deprotection | Removal of protecting groups to yield myricitrin. | Catalytic hydrogenation (for benzyl groups), fluoride reagents (for silyl groups). |

| 5. Hydration | Formation of the dihydrate. | Crystallization from an aqueous solvent system. |

Semi-Synthetic Derivatization Strategies for Myricitrin Dihydrate

Semi-synthetic modification of myricitrin, which is readily extracted from natural sources, offers a practical and efficient route to a diverse range of analogs. These strategies leverage the existing myricitrin scaffold to introduce new functional groups and structural motifs, thereby modulating its biological activity.

A common approach involves the derivatization of the hydroxyl groups of the myricetin core. For instance, researchers have synthesized a series of myricetin derivatives containing a pyrazole piperazine amide moiety. In this work, the hydroxyl groups of myricetin were first methylated, followed by the introduction of a linker at the 3-position, which was then coupled with various pyrazole-piperazine amides. These modifications led to compounds with significant antibacterial and antifungal activities researchgate.net.

Another strategy focuses on introducing heterocyclic rings to the myricetin structure. For example, a series of myricetin derivatives containing isoxazole were designed and synthesized. This was achieved by first protecting the hydroxyl groups of myricitrin, followed by deglycosylation to obtain a protected myricetin intermediate. This intermediate was then reacted with various isoxazole-containing side chains. The resulting compounds exhibited improved antifungal and anti-tobacco mosaic virus (TMV) activities nih.gov.

Furthermore, the introduction of pyridazinone moieties has also been explored. In one study, 26 derivatives of myricetin containing pyridazinone were synthesized from myricitrin. These compounds were characterized by NMR and HRMS, and their antiviral activities against TMV were evaluated, with some derivatives showing superior activity compared to the commercial agent ningnanmycin nih.govresearchgate.net.

Table 2: Examples of Semi-Synthetic Myricitrin Derivatives and their Activities

| Derivative Class | Synthetic Strategy | Reported Biological Activity | Reference |

| Pyrazole Piperazine Amides | Methylation, linker attachment, amide coupling | Antibacterial, Antifungal | researchgate.net |

| Isoxazole Derivatives | Protection, deglycosylation, etherification | Antifungal, Anti-TMV | nih.gov |

| Pyridazinone Derivatives | Derivatization of the myricetin core with pyridazinone side chains | Anti-TMV | nih.govresearchgate.net |

Enzymatic Synthesis and Biotransformation of Myricitrin Dihydrate Derivatives

Enzymatic synthesis and biotransformation have emerged as powerful and environmentally friendly alternatives to traditional chemical methods for the modification of natural products like myricitrin. These approaches utilize the high selectivity and efficiency of enzymes to catalyze specific reactions, often under mild conditions.

A key area of research in this field is the enzymatic glycosylation of the myricetin aglycone to produce myricitrin and its analogs. For example, a whole-cell biocatalyst system has been developed for the synthesis of myricetin 3-O-galactoside. This was achieved by engineering Escherichia coli to express a flavonol 3-O-galactosyltransferase, which catalyzes the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of myricetin nih.govresearchgate.net. This approach provides a sustainable method for producing specific glycosylated derivatives of myricetin.

Biotransformation can also be used to generate novel myricitrin derivatives. For instance, studies have shown that myricetin can be biotransformed by microorganisms to produce aminated products. This novel metabolic pathway involves the chemical reaction of myricetin with ammonia, leading to the formation of 4'-NH2-myricetin. This aminated derivative was found to retain the anti-inflammatory activity of the parent compound nih.gov.

Furthermore, enzymatic hydrolysis can be employed to selectively remove the sugar moiety from myricitrin, yielding the aglycone myricetin. This is particularly useful for generating myricetin from naturally abundant myricitrin for subsequent semi-synthetic modifications.

Chemoenzymatic Production of Myricitrin Dihydrate Analogs

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and versatile routes for the production of complex molecules like myricitrin analogs. This approach utilizes chemical reactions for steps that are not amenable to enzymatic catalysis, while employing enzymes for highly selective transformations.

An example of a chemoenzymatic approach could involve the chemical synthesis of a modified myricetin scaffold, followed by enzymatic glycosylation to introduce a specific sugar moiety. This strategy allows for the creation of a wide range of myricitrin analogs with diverse sugar substitutions that may not be readily accessible through purely chemical or enzymatic methods.

The modular nature of chemoenzymatic synthesis is particularly advantageous. For instance, a library of myricetin derivatives with different substitutions on the aromatic rings could be chemically synthesized. These derivatives could then be subjected to enzymatic glycosylation using a panel of glycosyltransferases with different sugar donor specificities, leading to a diverse collection of novel myricitrin analogs for biological screening.

Exploration of Novel Myricitrin Dihydrate-Based Scaffolds

The myricitrin scaffold serves as an excellent starting point for the development of novel bioactive compounds. By incorporating new structural motifs and functional groups, researchers can explore new chemical spaces and potentially discover compounds with unique biological activities.

One approach involves the fusion of the myricitrin scaffold with other pharmacologically active heterocyclic rings. As previously mentioned, the synthesis of myricetin derivatives containing pyrazole, piperazine, isoxazole, and pyridazinone rings has been reported researchgate.netnih.govnih.govresearchgate.net. These hybrid molecules often exhibit enhanced or novel biological activities compared to the parent myricitrin molecule. The rationale behind this strategy is to combine the favorable properties of myricitrin with those of the introduced heterocyclic system, leading to synergistic effects.

Another avenue of exploration is the synthesis of myricitrin-based macrocycles or polymers. These larger molecules could exhibit unique pharmacokinetic properties and target interactions. For example, myricitrin could be functionalized with polymerizable groups and then subjected to polymerization to create myricitrin-containing polymers. Such materials could have applications in drug delivery or as bioactive coatings.

The development of novel myricitrin-based scaffolds is an active area of research, driven by the need for new therapeutic agents with improved efficacy and safety profiles. The combination of modern synthetic methodologies and a deeper understanding of the structure-activity relationships of myricitrin and its analogs will undoubtedly lead to the discovery of new and valuable bioactive compounds.

Molecular Mechanisms of Action and Cellular Interactions of Myricitrin Dihydrate Preclinical Focus

Myricitrin (B1677591) Dihydrate Modulation of Enzyme Activities and Signaling Cascades

Myricitrin dihydrate exerts its biological effects in part by modulating the activity of a wide array of enzymes and influencing critical signaling cascades within the cell. These interactions are central to its observed antioxidant, anti-inflammatory, and other pharmacological properties.

Kinase and Phosphatase Regulation by Myricitrin Dihydrate (e.g., PI3K/Akt/mTOR, MAPK, JNK-p38)

Myricitrin dihydrate has been shown to modulate several key kinase signaling pathways involved in cell growth, proliferation, and inflammation. Notably, it can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This inhibition can lead to the induction of apoptosis and autophagy in cancer cells. nih.govnih.gov Studies have demonstrated that myricitrin can decrease the phosphorylation of essential components of this pathway, including PI3K, Akt, and mTOR, thereby impeding cancer cell survival. nih.govresearchgate.net

Furthermore, myricitrin can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in cellular responses to external stimuli. nih.govresearchgate.net It has been observed to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade. researchgate.netresearchgate.net This inhibition of MAPK and NF-κB signaling pathways contributes to its neuroprotective effects. nih.govresearchgate.net However, there is some conflicting evidence, with one study suggesting myricitrin has no impact on the MAPK signaling pathway. nih.govnih.gov Myricetin (B1677590), a closely related compound, has been found to reduce voltage-activated potassium channel currents through a p38-dependent mechanism in sensory neurons. nih.gov

| Pathway | Effect of Myricitrin Dihydrate | Key Proteins Modulated | Observed Outcome |

| PI3K/Akt/mTOR | Inhibition | p-PI3K, p-Akt, p-mTOR | Induction of apoptosis and autophagy in cancer cells |

| MAPK | Inhibition | p-p38, p-JNK, p-ERK | Anti-inflammatory and neuroprotective effects |

Redox Enzyme System Interactions of Myricitrin Dihydrate (e.g., SOD, CAT, GPx, NADPH Oxidase)

A significant aspect of myricitrin dihydrate's mechanism of action is its interaction with the cellular redox system. It has been shown to enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov This enhancement helps to mitigate oxidative stress by neutralizing harmful reactive oxygen species (ROS). nih.gov

Conversely, myricitrin dihydrate can inhibit the activity of NADPH oxidase, a key enzyme responsible for producing ROS. nih.govnih.gov By inhibiting the assembly of NADPH oxidase components like gp91phox and p47phox, myricitrin attenuates intracellular ROS generation. nih.govnih.gov This dual action of boosting antioxidant defenses while suppressing ROS production underscores its potent antioxidant properties.

| Enzyme | Effect of Myricitrin Dihydrate | Observed Outcome |

| Superoxide Dismutase (SOD) | Increased activity | Reduced oxidative stress |

| Catalase (CAT) | Increased activity | Reduced oxidative stress |

| Glutathione (B108866) Peroxidase (GPx) | Modulated activity | Altered antioxidant defense |

| NADPH Oxidase | Inhibited activity | Decreased production of reactive oxygen species (ROS) |

Myricitrin Dihydrate Effects on Protease and Glycosidase Activities (e.g., Caspase-3, Caspase-9, Cathepsin-D, Cathepsin-L, BACE-1, ADAM10)

Preclinical evidence suggests that myricitrin dihydrate can modulate the activity of various proteases, particularly those involved in apoptosis. Studies have shown that myricitrin can induce apoptosis by activating caspase-3. researchgate.net The activation of these executioner caspases is a critical step in the apoptotic cascade, leading to programmed cell death.

The broader effects of myricitrin dihydrate on other proteases like cathepsins and glycosidases such as BACE-1 and ADAM10, which are relevant in conditions like Alzheimer's disease, are still under investigation and require further research to be fully elucidated.

Myricitrin Dihydrate Interactions with Cytochrome P450 Enzymes (e.g., CYP2C8, CYP1A2, CYP2A6, CYP3A4, CYP2D6, CYP2C9)

Myricitrin dihydrate has been found to interact with various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs and xenobiotics. mdpi.com This interaction can lead to potential food-drug or herb-drug interactions. nih.govsigmaaldrich.com

Studies have shown that myricitrin can inhibit the activity of several CYP isoforms, including CYP2C9 and CYP3A4. nih.govsigmaaldrich.com The inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs that are metabolized by them. nih.govsigmaaldrich.com For instance, the inhibition of CYP3A4 by myricetin, a related flavonoid, has been well-documented. mdpi.com Myricetin has also been reported to inhibit CYP2C8, CYP2D6, and CYP1A2. nih.govacs.org The nature of this inhibition can vary, with myricetin showing mixed-type inhibition for CYP2C8 and noncompetitive inhibition for CYP2C9 and CYP2D6. nih.govbohrium.com The inhibitory effects on CYP2A6 have also been noted for certain compounds. nih.gov

| CYP Isoform | Effect of Myricitrin/Myricetin | Type of Inhibition |

| CYP2C8 | Inhibition | Mixed |

| CYP1A2 | No significant effect (Myricetin) | - |

| CYP2A6 | Inhibition (by related compounds) | - |

| CYP3A4 | Inhibition | Uncompetitive (Myricetin) |

| CYP2D6 | Inhibition | Noncompetitive (Myricetin) |

| CYP2C9 | Inhibition | Noncompetitive (Myricetin) |

Myricitrin Dihydrate Interactions with Receptors and Ion Channels

Preclinical research indicates that myricitrin dihydrate can interact with specific receptors and ion channels, contributing to its pharmacological profile. One notable interaction is with the platelet fibrinogen receptor, integrin αIIbβ3. nih.gov Myricitrin has been shown to directly inhibit the activation of this receptor, thereby suppressing platelet aggregation. nih.gov

Furthermore, myricetin has been found to reduce voltage-activated potassium channel (Kv) currents in dorsal root ganglion neurons. nih.gov It also inhibits Kv1.5 channels, which may contribute to its anti-arrhythmic effects. nih.gov These interactions with ion channels suggest a role for myricitrin in modulating neuronal excitability and cardiovascular function.

Transcriptional and Epigenetic Regulation by Myricitrin Dihydrate (e.g., Nrf2, NF-κB, CREB, BDNF)

Myricitrin dihydrate can exert significant influence over gene expression through the modulation of key transcription factors. A prominent example is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netnih.govrsc.org Nrf2 is a master regulator of the antioxidant response, and its activation by myricitrin leads to the upregulation of protective antioxidant enzymes. nih.govrsc.org

In contrast, myricitrin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a key pro-inflammatory transcription factor, and its inhibition by myricitrin underlies the compound's anti-inflammatory effects. nih.govnih.gov Myricitrin has been observed to suppress the activation and nuclear translocation of NF-κB. nih.govnih.gov

Additionally, myricetin has been shown to influence the cyclic adenosine (B11128) monophosphate-response element binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling, which are crucial for neuronal survival and plasticity. researchgate.net

| Transcription Factor/Signaling Molecule | Effect of Myricitrin Dihydrate | Observed Outcome |

| Nrf2 | Activation | Upregulation of antioxidant enzymes, neuroprotection |

| NF-κB | Inhibition | Anti-inflammatory effects |

| CREB | Modulation (by Myricetin) | Potential effects on neuronal function |

| BDNF | Modulation (by Myricetin) | Potential effects on neuronal function |

Myricitrin Dihydrate Influence on Cellular Stress Response Pathways

Myricitrin dihydrate has been shown to modulate cellular stress response pathways, primarily through its antioxidant properties. In preclinical studies, its aglycone form, myricetin, has demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. rsc.orgnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Activation of the Nrf2 pathway by myricetin leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). rsc.orgnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. mdpi.com NQO1 is an enzyme that detoxifies quinones and reduces oxidative stress. The activation of the Nrf2/HO-1 signaling pathway has been observed in various cell types, including human chondrocytes and in mouse models of osteoarthritis and demyelination. rsc.orgnih.gov

Furthermore, myricitrin has been found to protect cardiomyocytes from hypoxia/reoxygenation injury, a process that involves significant cellular stress. This protection is associated with the upregulation of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in protein folding and stability, particularly under stress conditions. nih.gov

The table below summarizes the key cellular stress response pathways influenced by myricitrin and its aglycone, myricetin.

| Pathway/Molecule | Effect of Myricitrin/Myricetin | Cellular Context | Reference |

| Nrf2 | Activation/Nuclear Translocation | Human chondrocytes, Mouse brain | rsc.orgnih.govnih.gov |

| HO-1 | Upregulation | Human chondrocytes, Mouse brain | rsc.orgnih.govresearchgate.net |

| NQO1 | Upregulation | Mouse brain | rsc.org |

| Hsp90 | Upregulation | H9c2 cardiomyocytes | nih.gov |

Mechanistic Investigations of Myricitrin Dihydrate in Cellular Senescence and Apoptosis Pathways

Myricitrin dihydrate and its aglycone, myricetin, have been shown to influence cellular senescence and apoptosis through various molecular mechanisms. A key area of investigation has been their impact on the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.govfrontiersin.orgresearchgate.net

Preclinical studies have demonstrated that myricitrin can modulate the ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins like Bax. nih.govnih.gov An increase in the Bcl-2/Bax ratio is generally associated with cell survival, while a decrease promotes apoptosis. In a rat model of traumatic spinal cord injury, myricitrin treatment led to a significant increase in the Bcl-2/Bax ratio, suggesting a neuroprotective effect by inhibiting apoptosis. nih.gov Conversely, in some cancer cell lines, myricetin has been shown to decrease the levels of Bcl-2 and increase the levels of Bax, thereby inducing apoptosis. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is another critical aspect of myricitrin's and myricetin's pro-apoptotic activity. Myricetin has been found to activate caspase-3 and caspase-12. nih.govnih.gov The activation of caspase-3 can lead to the cleavage of specific substrates, such as Gasdermin E (GSDME), which can trigger a form of programmed cell death called pyroptosis. nih.govnih.gov In the context of hypoxia/reoxygenation injury in cardiomyocytes, myricitrin pretreatment was observed to inhibit the increase in caspase-9 and active caspase-3 levels. nih.gov

Furthermore, myricetin has been shown to induce apoptosis through the mitogen-activated protein kinase (MAPK) pathway. nih.gov This pathway can regulate the expression of Bcl-2 family proteins and is involved in the cellular response to a variety of stresses. nih.gov

The table below summarizes the effects of myricitrin and myricetin on key components of the apoptosis pathway.

| Target Protein/Pathway | Effect of Myricitrin/Myricetin | Cellular Context | Reference |

| Bcl-2 | Decreased (Myricetin), Increased (Myricitrin) | SK-BR-3 cells, Rat spinal cord | nih.govnih.gov |

| Bax | Increased (Myricetin), Decreased (Myricitrin) | SK-BR-3 cells, Rat spinal cord | nih.govnih.gov |

| Bcl-2/Bax Ratio | Increased | Rat spinal cord, H9c2 cardiomyocytes | nih.govnih.gov |

| Caspase-3 | Activation | Lung cancer cells | nih.govnih.gov |

| Caspase-9 | Inhibition | H9c2 cardiomyocytes | nih.gov |

| Caspase-12 | Activation | Lung cancer cells | nih.gov |

| MAPK Pathway | Activation | SK-BR-3 cells | nih.gov |

Myricitrin Dihydrate Impact on Autophagy Mechanisms

Myricitrin dihydrate's aglycone, myricetin, has been demonstrated to induce autophagy in various cancer cell lines, including human gastric cancer and hepatocellular carcinoma cells. nih.govnih.gov Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery.

A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.net Studies have shown that myricetin treatment increases the LC3-II/LC3-I ratio and the formation of LC3-positive puncta in cancer cells. nih.govnih.gov Additionally, myricetin has been observed to decrease the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy. nih.govnih.gov

The induction of autophagy by myricetin has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov The mTOR (mammalian target of rapamycin) kinase is a central negative regulator of autophagy. europa.euyoutube.com By inhibiting this pathway, myricetin promotes the initiation of autophagy. nih.govnih.gov

In some contexts, the autophagy induced by myricetin appears to be a protective mechanism for the cancer cells. For instance, inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) has been shown to enhance the apoptotic effects of myricetin in colon cancer cells. nih.gov In hepatocellular carcinoma, myricetin-induced autophagy has been linked to endoplasmic reticulum (ER) stress. nih.gov

The table below details the influence of myricetin on key autophagy markers and signaling pathways.

| Marker/Pathway | Effect of Myricetin | Cellular Context | Reference |

| LC3-II/LC3-I Ratio | Increased | Hepatocellular carcinoma cells, Colon cancer cells | nih.govnih.govnih.gov |

| p62/SQSTM1 | Decreased | Hepatocellular carcinoma cells | nih.govnih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition | Human gastric cancer cells, Colon cancer cells | nih.govnih.gov |

| Autophagy | Induction | Human gastric cancer cells, Colon cancer cells, Hepatocellular carcinoma cells | nih.govnih.govnih.gov |

Regulation of Inflammatory Mediators and Pathways by Myricitrin Dihydrate (Cellular Level, e.g., LPS-induced inflammation, cytokine modulation)

Myricitrin dihydrate and its aglycone, myricetin, have demonstrated significant anti-inflammatory properties at the cellular level, particularly in models of lipopolysaccharide (LPS)-induced inflammation. nih.govtandfonline.comtandfonline.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages.

Preclinical studies have shown that myricitrin can inhibit the production of key inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, myricitrin has been found to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

Furthermore, myricitrin and myricetin effectively modulate the production of pro-inflammatory cytokines. They have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages and bronchial epithelial cells. nih.govnih.govtandfonline.comnih.govnih.govnih.govmdpi.com

The anti-inflammatory effects of myricitrin are mediated through the modulation of several signaling pathways. It has been shown to inhibit the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription 1 (STAT1), thereby blocking the JAK/STAT1 pathway. nih.gov Myricetin has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p-ERK, and p38. tandfonline.comtandfonline.comnih.govnih.gov

The table below summarizes the regulatory effects of myricitrin and myricetin on inflammatory mediators and pathways.

| Mediator/Pathway | Effect of Myricitrin/Myricetin | Cellular Context | Reference |

| Nitric Oxide (NO) | Decreased | RAW264.7 macrophages | nih.govnih.govmedchemexpress.com |

| Prostaglandin E2 (PGE2) | Decreased | BV2 microglia | nih.govmdpi.com |

| iNOS | Decreased | RAW264.7 macrophages | nih.govnih.gov |

| COX-2 | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.gov |

| TNF-α | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.govnih.govmedchemexpress.com |

| IL-1β | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govmdpi.com |

| IL-6 | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.gov |

| JAK/STAT1 Pathway | Inhibition | RAW264.7 macrophages | nih.gov |

| NF-κB Pathway | Inhibition | RAW264.7 macrophages, RIN-m5f β cells | tandfonline.comtandfonline.comnih.govnih.gov |

| MAPK Pathway (JNK, p-ERK, p38) | Inhibition | BV2 microglia, RAW264.7 macrophages | tandfonline.comtandfonline.comnih.govnih.govmdpi.com |

Antioxidant Mechanisms of Myricitrin Dihydrate (Cellular Level, e.g., ROS scavenging)

Myricitrin dihydrate and its aglycone, myricetin, exhibit potent antioxidant activity at the cellular level through multiple mechanisms. nih.govnih.govmedchemexpress.comnih.govbeilstein-journals.orgwikipedia.orgbeilstein-archives.org A primary mechanism is the direct scavenging of reactive oxygen species (ROS). nih.govbeilstein-journals.orgwikipedia.orgbeilstein-archives.org

Studies have shown that myricitrin can effectively scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, nitric oxide (NO) radicals, and hydrogen peroxide (H2O2). medchemexpress.com In cellular models, myricitrin has been demonstrated to attenuate intracellular ROS generation induced by stimuli such as lipopolysaccharide (LPS). nih.gov This ROS scavenging activity is attributed to the polyhydroxy structure of myricitrin. nih.gov

In addition to direct scavenging, myricitrin and myricetin can enhance the cellular antioxidant defense system by increasing the activity of antioxidant enzymes. researchgate.netnih.govnih.gov Myricetin has been shown to elevate the levels of glutathione peroxidase, superoxide dismutase (SOD), and catalase in various cell and animal models. researchgate.netnih.govnih.gov It also increases the level of glutathione (GSH), a crucial intracellular antioxidant. nih.gov

Furthermore, myricitrin's antioxidant effects are linked to its ability to inhibit NADPH oxidase, a key enzyme complex responsible for ROS production. nih.gov Specifically, myricitrin has been found to inhibit the assembly of the gp91phox and p47phox subunits of the NADPH oxidase complex. nih.gov Myricetin can also chelate intracellular transition metal ions like iron, which can participate in the generation of ROS through Fenton-type reactions. beilstein-journals.orgbeilstein-archives.orgnih.gov

The table below provides an overview of the antioxidant mechanisms of myricitrin and myricetin at the cellular level.

| Mechanism | Effect of Myricitrin/Myricetin | Cellular Context | Reference |

| ROS Scavenging | Direct scavenging of DPPH, NO, H2O2 | In vitro, RAW264.7 cells | nih.govmedchemexpress.combeilstein-journals.org |

| Glutathione Peroxidase | Increased activity | Zebrafish embryos | researchgate.netnih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Zebrafish embryos, Asthmatic mice | researchgate.netnih.govnih.gov |

| Catalase | Increased activity | Zebrafish embryos | researchgate.netnih.gov |

| Glutathione (GSH) | Increased level | CCl4-intoxicated mice | nih.gov |

| NADPH Oxidase | Inhibition of assembly (gp91phox/p47phox) | RAW264.7 macrophages | nih.gov |

| Metal Ion Chelation | Chelation of intracellular transition metal ions | In vitro | beilstein-journals.orgbeilstein-archives.orgnih.gov |

Preclinical in Vivo Mechanistic Investigations of Myricitrin Dihydrate in Animal Models Focus on Pathways and Systems Biology

Myricitrin (B1677591) Dihydrate Modulation of Metabolic Pathways in Animal Models (e.g., glycemic control)

Myricitrin has demonstrated significant effects on metabolic pathways, particularly in the context of hyperglycemia and hepatic steatosis. In high-fat diet/streptozotocin-induced diabetic mice, myricitrin administration led to a notable decrease in fasting blood glucose levels and improved glucose intolerance. nih.gov This was associated with an increase in pancreatic β-cell mass. nih.gov Mechanistically, myricitrin was found to upregulate the mRNA expression and activity of glucokinase, a key enzyme in glucose metabolism, while downregulating the expression and activity of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase in the liver. nih.gov

Furthermore, myricitrin treatment resulted in a marked reduction in liver weight, hepatic triglyceride content, and lipid droplet accumulation. nih.gov These effects are likely due to the suppression of hepatic lipogenic enzymes such as fatty acid synthase and phosphatidate phosphohydrolase. nih.gov In streptozotocin-induced diabetic rats, myricetin (B1677590), the aglycone of myricitrin, was shown to improve carbohydrate metabolism and glucose transport by normalizing the expression of insulin-dependent proteins like GLUT-2, GLUT-4, and IRS-1. nih.gov This suggests that myricitrin enhances glucose uptake and utilization in peripheral tissues. nih.gov Another study in type 2 diabetic mice showed that myricetin treatment reduced fasting blood glucose and blood lipid levels, while increasing superoxide (B77818) dismutase (SOD) levels. nih.gov

Table 1: Effects of Myricitrin on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Key Findings |

|---|---|---|

| Fasting Blood Glucose | High-fat diet/streptozotocin-induced diabetic mice | Significantly decreased. nih.gov |

| Glucose Intolerance | High-fat diet/streptozotocin-induced diabetic mice | Improved. nih.gov |

| Pancreatic β-cell Mass | High-fat diet/streptozotocin-induced diabetic mice | Increased. nih.gov |

| Hepatic Glucokinase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity markedly increased. nih.gov |

| Hepatic Glucose-6-phosphatase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity lowered. nih.gov |

| Hepatic Phosphoenolpyruvate Carboxykinase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity lowered. nih.gov |

| Hepatic Triglyceride Content | High-fat diet/streptozotocin-induced diabetic mice | Markedly decreased. nih.gov |

| Hepatic Lipid Droplet Accumulation | High-fat diet/streptozotocin-induced diabetic mice | Markedly decreased. nih.gov |

| Hepatic Fatty Acid Synthase | High-fat diet/streptozotocin-induced diabetic mice | Suppressed. nih.gov |

| Hepatic Phosphatidate Phosphohydrolase | High-fat diet/streptozotocin-induced diabetic mice | Suppressed. nih.gov |

| Blood Lipid Levels | Type 2 diabetic mice | Significantly reduced. nih.gov |

| Superoxide Dismutase (SOD) Levels | Type 2 diabetic mice | Increased. nih.gov |

Neuroprotective Mechanisms of Myricitrin Dihydrate in Animal Models

The neuroprotective effects of myricitrin and its aglycone, myricetin, have been investigated in various animal models of neurological disorders. The primary mechanisms underlying these effects appear to be the inhibition of oxidative stress, neuroinflammation, and apoptosis. nih.govresearchgate.net

In models of cerebral ischemia, myricetin has been shown to reduce neuronal apoptosis and infarct area by increasing Akt activity and nuclear factor E2-related factor 2 (Nrf2) nuclear translocation, while decreasing p38 and NF-κB activity. nih.govresearchgate.net It also protects against glutamate-induced neuronal damage by suppressing Ca2+ overloading. nih.gov In animal models of Alzheimer's disease, myricetin administration has been found to suppress memory impairment by inhibiting the decrease in neuronal numbers in the hippocampus and reversing the decrease in the phosphorylation levels of ERK1/2 and CREB. nih.govresearchgate.net

In Parkinson's disease models, myricetin demonstrates protective effects by suppressing the decrease in dopamine (B1211576) content and tyrosine hydroxylase expression in the substantia nigra. nih.govresearchgate.net Furthermore, in a mouse model of pentylenetetrazole (PTZ)-induced seizures, myricetin improved cognitive and motor functions, reduced seizure severity, and decreased neuronal damage and apoptosis in the hippocampus. nih.gov This was accompanied by a reduction in oxidative stress markers and pro-inflammatory cytokines. nih.gov Studies on diabetic peripheral neuropathy in rats revealed that myricetin could restore impaired motor and sensory functions, with the underlying mechanisms suggested to be Nrf2-dependent antioxidant action and a reduction in plasma glucose. frontiersin.org

Table 2: Neuroprotective Mechanisms of Myricitrin/Myricetin in Animal Models

| Neurological Condition | Animal Model | Key Mechanistic Findings |

|---|---|---|

| Cerebral Ischemia | Rat model of MCAO | Increased Akt activity, decreased p38 and NF-κB activity, increased Nrf2 nuclear translocation. nih.govresearchgate.net |

| Alzheimer's Disease | Rat model of AD | Inhibited decrease in hippocampal neuronal numbers; reversed decrease in ERK1/2 and CREB phosphorylation. nih.govresearchgate.net |

| Parkinson's Disease | 6-OHDA-induced rat model | Suppressed decrease in dopamine and tyrosine hydroxylase expression in substantia nigra. nih.govresearchgate.net |

| Epilepsy | PTZ-induced seizure mouse model | Reduced oxidative stress and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); reduced neuronal apoptosis. nih.gov |

| Diabetic Peripheral Neuropathy | Streptozotocin-induced diabetic rats | Nrf2-dependent antioxidant action; decreased plasma glucose. frontiersin.org |

Cardiovascular Systemic Effects and Mechanistic Insights of Myricitrin Dihydrate in Animal Models

Myricitrin and its aglycone, myricetin, have demonstrated protective effects on the cardiovascular system in various animal models. nih.gov In high-fructose-fed rats, a model for metabolic syndrome, myricetin treatment was found to reduce systolic blood pressure and improve impaired cardiac adrenergic responses. nih.govanatoljcardiol.comresearchgate.net This was associated with the suppression of key cellular stress molecules, including PINK1, NF-κB, and the pro-apoptotic protein Bax in the heart. nih.govanatoljcardiol.comresearchgate.net

Furthermore, in a mouse model of high-intensity exercise-induced myocardial injury, myricetin intervention reduced serum markers of myocardial injury, restored cardiac function, and attenuated myocardial ultramicropathological changes. mdpi.com The protective mechanism was linked to the regulation of the myocardial metabolic network. mdpi.com Other studies have suggested that myricetin's cardiovascular benefits are also related to its ability to alleviate oxidative stress by regulating antioxidant enzyme systems and to attenuate inflammatory responses by interfering with the NF-κB pathway. mdpi.com

Table 3: Cardiovascular Effects of Myricitrin/Myricetin in Animal Models

| Cardiovascular Condition | Animal Model | Key Mechanistic Findings |

|---|---|---|

| Hypertension and Cardiac Dysfunction | High-fructose-fed rats | Reduced systolic blood pressure; improved cardiac adrenergic responses; suppressed PINK1, NF-κB, and Bax expression. nih.govanatoljcardiol.comresearchgate.net |

| Myocardial Injury | High-intensity exercise-induced mouse model | Reduced myocardial injury markers; restored cardiac function; regulated myocardial metabolic network. mdpi.com |

| General Cardiovascular Protection | Various models | Regulation of antioxidant enzyme systems; interference with NF-κB pathway. mdpi.com |

Myricitrin Dihydrate Influence on Immune System Homeostasis in Animal Models

Myricitrin and myricetin have been shown to modulate the immune system in animal models. nih.gov In a murine model of nonalcoholic steatohepatitis (NASH), myricetin treatment was found to inhibit M1 macrophage polarization and its related markers in the liver, while promoting M2 polarization. nih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype is crucial for resolving inflammation and promoting tissue repair. The mechanism for this immunomodulatory effect was shown to involve the inhibition of TREM-1 and TLR2/4-MyD88 signaling pathways. nih.gov

In studies using mouse bone marrow-derived dendritic cells (DCs), myricetin was found to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in response to lipopolysaccharide (LPS) stimulation. nih.gov This suggests that myricitrin can suppress the activation of key antigen-presenting cells, thereby dampening the initiation of an inflammatory immune response. nih.gov

Table 4: Immunomodulatory Effects of Myricitrin/Myricetin in Animal Models

| Immune Response | Animal/Cell Model | Key Mechanistic Findings |

|---|---|---|

| Macrophage Polarization | Murine model of NASH | Inhibited M1 macrophage polarization; induced M2 macrophage polarization; inhibited TREM-1 and TLR2/4-MyD88 signaling. nih.gov |

| Dendritic Cell Activation | Mouse bone marrow-derived dendritic cells | Decreased secretion of TNF-α, IL-6, and IL-12 upon LPS stimulation. nih.gov |

Gastrointestinal Tract Interactions and Mechanistic Impact of Myricitrin Dihydrate in Animal Models

The interaction of myricitrin with the gastrointestinal tract has been primarily studied in the context of its effects on the gut microbiota. In a type 2 diabetes mouse model, myricetin intervention was shown to normalize the structure of the intestinal flora, which was disrupted in the diabetic state. nih.gov This suggests that myricitrin's metabolic benefits may be partly mediated through its influence on the composition and function of the gut microbiome. nih.gov

Myricitrin Dihydrate Pharmacokinetic and Pharmacodynamic Modeling in Animal Models (excluding human data)

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound, which in turn influences its pharmacodynamic effects. nih.govnih.govresearchgate.net While specific pharmacokinetic and pharmacodynamic modeling data for "Myricitrin dihydrate, AldrichCPR" is limited in the provided search results, general information on myricetin, the aglycone, indicates that it has poor bioavailability. researchgate.net This is attributed to factors such as low water solubility, instability in gastrointestinal fluid, and rapid biotransformation. researchgate.netacs.org

The development of pharmacokinetic/pharmacodynamic (PK/PD) models for natural compounds like myricitrin in animal models is essential for optimizing dosing regimens and predicting therapeutic efficacy. nih.govnih.govresearchgate.net These models help to establish the relationship between drug exposure and the observed pharmacological response. nih.govnih.govresearchgate.net For instance, in neutropenic rabbit models of opportunistic mycoses, PK/PD modeling of an antifungal agent was used to assess the relationship between drug concentrations and antifungal efficacy. johnshopkins.edu A similar approach would be valuable for fully characterizing the in vivo activity of myricitrin dihydrate.

Metabolomic and Proteomic Profiling in Response to Myricitrin Dihydrate in Animal Models

Metabolomic and proteomic profiling are powerful tools for gaining a systems-level understanding of the biological effects of a compound. nih.govnih.gov In a study on diabetic peripheral neuropathy in rats, proteomic analysis revealed that myricetin treatment led to an increased expression of heme oxygenase-1 (HO-1) and nuclear factor-E2-related factor-2 (Nrf2). frontiersin.org This provides molecular evidence for its antioxidant and neuroprotective effects. frontiersin.org

In a mouse model of high-intensity exercise-induced myocardial injury, an integrated metabolomics and network pharmacology approach demonstrated that myricetin's cardioprotective effects were related to the regulation of the myocardial metabolic network. mdpi.com While specific, comprehensive metabolomic and proteomic studies solely focused on myricitrin dihydrate in various animal models are not extensively detailed in the provided results, these examples with myricetin highlight the utility of such approaches in elucidating its mechanisms of action.

Structure Activity Relationship Sar and Computational Studies of Myricitrin Dihydrate

Elucidation of Pharmacophore Models for Myricitrin (B1677591) Dihydrate